2,5-Dichlorobiphenyl-2',3',4',5',6'-d5
CAS No.: 1219804-50-8
Cat. No.: VC0179211
Molecular Formula: C12H10Cl2
Molecular Weight: 235.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219804-50-8 |
|---|---|
| Molecular Formula | C12H10Cl2 |
| Molecular Weight | 235.173 |
| IUPAC Name | 3,6-dichloro-1,2,3,4,6-pentadeuterio-5-(2,3,4,5,6-pentadeuteriophenyl)cyclohexa-1,4-diene |
| Standard InChI | InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H/i1D,2D,3D,4D,5D,6D,7D,8D,10D,12D |
| Standard InChI Key | KQVWSTQXDLZRRK-YINOKFNYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 possesses distinct molecular characteristics that define its behavior in various chemical and biological systems. The compound is identified by CAS number 1219804-50-8 and has a molecular formula of C12H3Cl2D5, where five hydrogen atoms have been replaced by deuterium isotopes. The molecular weight of the compound is approximately 235.173 g/mol, reflecting the contribution of the deuterium atoms, which are heavier than hydrogen. The compound maintains the typical physical properties of PCBs, including low water solubility, high lipophilicity, and resistance to degradation, which contribute to its environmental persistence.
| Property | Value |
|---|---|
| CAS Number | 1219804-50-8 |
| Molecular Formula | C12H3Cl2D5 |
| Molecular Weight | 235.173 g/mol |
| Isotopic Enrichment | Typically >99% for deuterated positions |
| Physical State at Room Temperature | Solid |
| Structural Classification | Polychlorinated biphenyl (PCB) |
| Chemical Designation | PCB 9 (deuterated variant) |
The physical properties of 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 closely resemble those of non-deuterated 2,5-dichlorobiphenyl (PCB 9), which has a molecular weight of 223.098 g/mol . The replacement of hydrogen with deuterium increases stability in certain chemical environments and affects the vibrational properties of the molecule, although these changes typically have minimal impact on most chemical reactions except in cases where hydrogen/deuterium exchange or bond-breaking is rate-limiting.
Synthesis and Production
Deuteration Methods
The synthesis of 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 typically involves the selective deuteration of pre-formed 2,5-dichlorobiphenyl or the coupling of appropriately substituted benzene derivatives. The most common approach utilizes catalytic deuteration of 2,5-dichlorobiphenyl using deuterium gas (D2) in the presence of noble metal catalysts such as palladium on carbon (Pd/C). This process selectively replaces hydrogen atoms with deuterium on the unsubstituted phenyl ring while leaving the chlorinated ring intact.
Alternative synthetic routes may involve the coupling of 2,5-dichlorobenzene derivatives with perdeuterated phenylboronic acids through palladium-catalyzed Suzuki coupling reactions. This approach offers the advantage of introducing the deuterium atoms during the formation of the biphenyl structure rather than through post-synthesis modification, potentially leading to higher isotopic purity in the final product.
The synthesis requires careful control of reaction conditions to ensure high isotopic enrichment, typically targeting greater than 99% deuterium incorporation at each position. Purification procedures often involve column chromatography or recrystallization to separate the desired product from partially deuterated intermediates and other by-products. Quality control typically employs mass spectrometry and NMR spectroscopy to verify the isotopic purity and structural integrity of the final compound.
Industrial Production Considerations
Applications in Scientific Research
Analytical Applications
2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 serves as an invaluable internal standard in analytical chemistry, particularly for environmental monitoring and forensic investigations involving PCBs. The deuterium labeling creates a compound that behaves nearly identically to non-deuterated 2,5-dichlorobiphenyl in chromatographic separations but can be distinguished by mass spectrometry due to its different molecular weight. This property makes it ideal for quantitative analysis, method validation, and quality control in environmental testing laboratories.
In gas chromatography-mass spectrometry (GC-MS) applications, the compound enables accurate quantification of PCBs in complex environmental matrices such as soil, sediment, water, and biological tissues. The mass spectral shift created by the five deuterium atoms allows clear differentiation between the internal standard and the native compound, even in samples with significant matrix interference. This differentiation is particularly important when analyzing environmental samples with low concentrations of target analytes against high background interference.
| Analytical Technique | Application of 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification of PCBs in environmental samples |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Confirmation of PCB metabolites in biological fluids |
| Isotope Dilution Mass Spectrometry | High-precision quantification for regulatory compliance |
| Method Development and Validation | Standard for optimizing extraction and cleanup procedures |
| Proficiency Testing | Quality control material for interlaboratory comparisons |
The compound also plays a crucial role in method development, helping analytical chemists optimize extraction procedures, chromatographic separations, and mass spectrometric detection parameters for PCB analysis. Its well-defined chemical properties and isotopic composition make it an ideal reference material for validating new analytical methods and ensuring consistent performance of established procedures.
Biological and Toxicological Studies
In biological and toxicological research, 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 enables investigators to track the absorption, distribution, metabolism, and excretion (ADME) of PCBs in living systems. The deuterium labeling facilitates the differentiation between administered compounds and endogenous substances or environmental background levels, providing clear insights into metabolic transformations and pharmacokinetics.
Metabolic studies benefit particularly from the stability of carbon-deuterium bonds, which can alter the rate of certain metabolic reactions when positioned at sites of enzymatic attack. This "kinetic isotope effect" can help researchers identify rate-limiting steps in metabolic pathways and understand the mechanisms of PCB biotransformation. By comparing the metabolic profiles of deuterated and non-deuterated compounds, investigators can determine which positions are most susceptible to enzymatic modification and identify the enzymes responsible for specific transformations.
The compound has been utilized in studies investigating the potential health impacts of PCB exposure, including research on endocrine disruption, neurotoxicity, and carcinogenesis. By administering the deuterated compound and tracking its fate in experimental systems, researchers can establish correlations between specific metabolites and observed biological effects, contributing to our understanding of PCB toxicity mechanisms and supporting risk assessment efforts.
Chemical Reactivity
Interaction with Biological Systems
The interaction of 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 with biological systems closely resembles that of its non-deuterated counterpart, with the deuterium substitution primarily affecting analytical detection rather than biological activity. The compound can bind to and potentially inhibit certain enzymes, affecting metabolic pathways in exposed organisms. The non-planar configuration resulting from the chlorine atom at position 2 influences its ability to interact with biological receptors, typically resulting in different binding affinities compared to coplanar PCBs.
In metabolic systems, the compound undergoes biotransformation primarily through cytochrome P450-mediated oxidation, potentially forming hydroxylated metabolites. The deuterium atoms alter the pharmacokinetic and metabolic profiles through the kinetic isotope effect, potentially slowing reactions that involve breaking carbon-deuterium bonds. This effect can lead to different metabolic patterns between deuterated and non-deuterated analogs, providing valuable information about metabolic mechanisms when both compounds are studied comparatively.
The lipophilic nature of 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 leads to bioaccumulation in adipose tissue and lipid-rich organs, similar to other PCBs. This property, combined with its resistance to degradation, contributes to its persistence in biological systems and potential for long-term exposure effects. While less toxic than higher chlorinated or coplanar PCBs, the compound still warrants careful handling due to the general concerns associated with the PCB class of compounds.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Characteristics |
|---|---|---|---|---|
| 2,5-Dichlorobiphenyl | C12H8Cl2 | 223.098 | 34883-39-1 | Non-coplanar PCB, designated as PCB 9 |
| 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 | C12H3Cl2D5 | 235.173 | 1219804-50-8 | Deuterated analogue, research standard |
| 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 | C12H3Cl2D5 | 228.13 | 1276197-28-4 | Different chlorination pattern, PCB 14 |
| 2',5'-Dichlorobiphenyl-3-ol | C12H8Cl2O | 239.09 | 53905-29-6 | Hydroxylated PCB, potential metabolite |
The environmental fate and persistence of 2,5-dichlorobiphenyl differ somewhat from its deuterated counterpart, primarily due to the kinetic isotope effect that may slow certain degradation processes for the deuterated compound. This difference, while generally minor in environmental contexts, can be significant in controlled laboratory studies examining degradation mechanisms and rates.
Other Deuterated PCBs
Several other deuterated PCBs share similarities with 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5, including compounds with different chlorination patterns but similar deuteration schemes. For example, 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 (deuterated PCB 14) features chlorine atoms at positions 3 and 5 rather than 2 and 5, resulting in different spatial arrangements and potentially different biological interactions . This compound shares the same deuteration pattern on the second phenyl ring, making it useful for similar analytical applications but with specificity for monitoring PCB 14.
Similarly, 2,6-Dichlorobiphenyl-2',3',4',5',6'-d5 represents another related compound with chlorine atoms at positions 2 and 6, creating a symmetrical substitution pattern on the first phenyl ring. This structural arrangement affects the conformational properties of the molecule, potentially influencing its environmental behavior and biological interactions. The shared deuteration pattern on the second ring maintains the analytical utility for mass spectrometric applications.
Environmental and Health Implications
PCBs, including 2,5-dichlorobiphenyl and its deuterated analogue, have significant environmental persistence due to their chemical stability and resistance to degradation. While production of PCBs for commercial applications has been banned in many countries, their historical use and environmental persistence mean they remain widespread environmental contaminants. The deuterated variant, 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5, used primarily for research purposes, shares these persistence characteristics but is produced and used in much smaller quantities and under controlled laboratory conditions.
From a health perspective, PCBs as a class have been associated with various adverse effects, including endocrine disruption, neurodevelopmental impacts, immune system modulation, and potential carcinogenicity. Lower-chlorinated PCBs like 2,5-dichlorobiphenyl typically exhibit different toxicological profiles compared to higher-chlorinated or coplanar congeners, but still warrant careful handling and exposure controls. The non-coplanar configuration resulting from chlorination at position 2 generally results in lower affinity for the aryl hydrocarbon receptor compared to coplanar PCBs, potentially reducing dioxin-like toxicity.
The deuterated compound 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is primarily used in controlled research settings and analytical laboratories, with limited potential for environmental release or human exposure. Nevertheless, appropriate safety protocols should be followed during its handling, synthesis, and disposal to prevent unnecessary environmental contamination or occupational exposure. The compound should be treated with the same precautions as other PCBs, including storage in appropriate containers, use of personal protective equipment during handling, and disposal as hazardous waste according to applicable regulations.
Current Research and Future Directions
Current research involving 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 focuses primarily on developing improved analytical methods for environmental monitoring, metabolic studies, and toxicological investigations. Advances in mass spectrometry, including high-resolution techniques and tandem mass spectrometry, continue to enhance the sensitivity and specificity of analyses using this deuterated standard. These improvements enable the detection of increasingly lower concentrations in complex matrices, supporting regulatory compliance and environmental remediation efforts.
In metabolic research, the compound facilitates investigations into PCB biotransformation pathways, helping researchers identify specific enzymes involved in metabolism and understand the formation of potentially toxic metabolites. The kinetic isotope effect associated with deuterium substitution provides valuable mechanistic insights when comparing metabolic profiles of deuterated and non-deuterated analogues. This research contributes to our understanding of PCB toxicity mechanisms and supports risk assessment efforts.
Future directions may include the development of comprehensively labeled standards incorporating both deuterium and other stable isotopes such as carbon-13 for multi-tracer studies. Such compounds would enable even more sophisticated tracking of metabolic transformations and environmental fate. Additionally, the principles and techniques developed using deuterated PCBs like 2,5-Dichlorobiphenyl-2',3',4',5',6'-d5 may be applied to the study of other emerging contaminants, expanding our analytical capabilities for environmental and toxicological investigations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume